4-Bromobenzaldehyde oxime
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Overview
Description
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldoxime, where a bromine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding 4-bromobenzaldoxime as a crystalline solid .
Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldoxime are not extensively documented, the general approach involves the large-scale synthesis of 4-bromobenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process is optimized for high yield and purity, often involving recrystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-bromobenzonitrile using oxidizing agents such as phosphoric acid diethyl ester.
Reduction: Reduction of 4-bromobenzaldoxime can yield 4-bromoaniline under specific conditions.
Substitution: The bromine atom in 4-bromobenzaldoxime can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Phosphoric acid diethyl ester, triethylamine, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol, elevated temperature.
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Major Products:
Oxidation: 4-Bromobenzonitrile
Reduction: 4-Bromoaniline
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzaldehyde oxime has several applications in scientific research:
Biology: Studies have explored its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Benzaldoxime: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Chlorobenzaldoxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluorobenzaldoxime: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 4-Bromobenzaldehyde oxime is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrNO |
---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H |
InChI Key |
UIIZGAXKZZRCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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